(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20149002
InChI: InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14-
SMILES:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

CAS No.:

Cat. No.: VC20149002

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate
Standard InChI InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14-
Standard InChI Key QUQRXEJGSOVLHO-PEZBUJJGSA-N
Isomeric SMILES C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N
Canonical SMILES CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N

Introduction

Chemical Identity

1.1 IUPAC Name
The systematic IUPAC name of the compound is 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate .

1.2 Molecular Formula and Weight

  • Molecular Formula: C19H22N2O2C_{19}H_{22}N_2O_2

  • Molecular Weight: 310.4 g/mol .

1.3 Synonyms
The compound is also known by other names, such as:

  • 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate

  • 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate .

1.4 Structural Information
The molecule contains a butenoate ester functional group connected to a benzyl(phenyl)amino moiety, with a Z configuration at the double bond in the butenoate chain.

PropertyValue
InChIKeyQUQRXEJGSOVLHO-PEZBUJJGSA-N
SMILES NotationC/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N

Chemical Reactivity

The presence of an amino group and a conjugated ester system suggests that the compound may participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate" typically involves the esterification of 3-amino-butenoic acid derivatives with benzylaniline-based precursors under controlled conditions. Specific details on reaction conditions and yields are not readily available from current sources.

Antiparasitic Potential

Compounds with related structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds exhibit drug-like properties, including oral bioavailability and brain penetration .

Cytotoxicity Studies

Other derivatives containing amino and ester functionalities have been evaluated for cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Applications and Future Directions

This compound's structural features make it a promising candidate for further exploration in:

  • Medicinal Chemistry: Potential development as an antiparasitic or anticancer agent.

  • Synthetic Chemistry: Utilization as an intermediate for more complex molecules.

  • Pharmacological Studies: Investigation of its bioavailability and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator